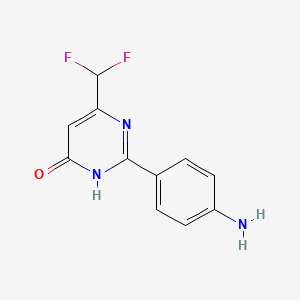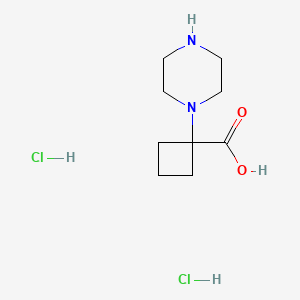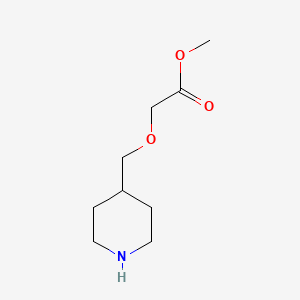
8-Iodo-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of an iodine atom at the 8th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-1,2,3,4-tetrahydroquinoline typically involves the iodination of 1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the tetrahydroquinoline ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to the parent tetrahydroquinoline.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the iodine atom under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
8-Iodo-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 8-Iodo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can inhibit the function of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the iodine substitution.
8-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure with a bromine atom instead of iodine.
8-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 8-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine make it a more potent electrophile, enhancing its ability to participate in various chemical reactions .
Properties
CAS No. |
1038731-97-3 |
|---|---|
Molecular Formula |
C9H10IN |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
8-iodo-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |
InChI Key |
GYQKIMYDVBKPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)I)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


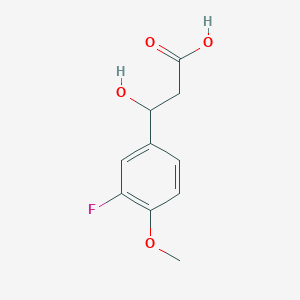
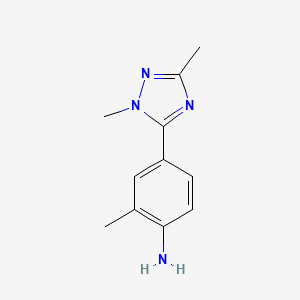
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)
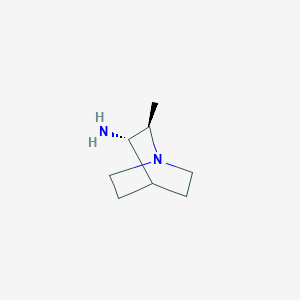

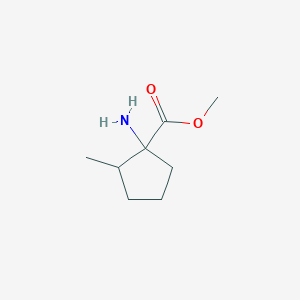
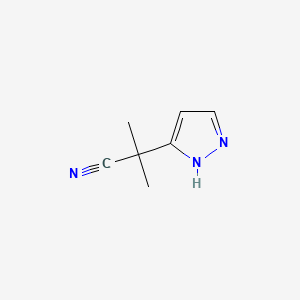
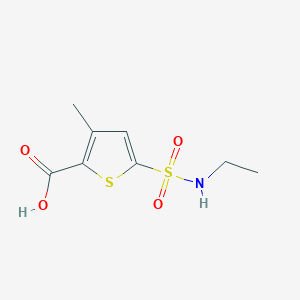
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)

